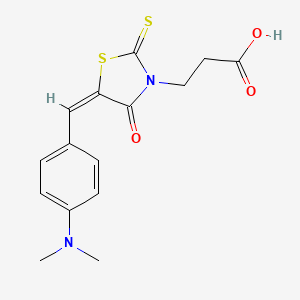
(E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a thiazolidinone ring, a dimethylamino group, and a propanoic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazolidinone ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction with 4-dimethylaminobenzaldehyde.
Final Step: The propanoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted thiazolidinones.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its reactive functional groups.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Properties: It exhibits anti-inflammatory activity, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.
Benzylidene Derivatives: Compounds with similar benzylidene moieties but different functional groups.
Uniqueness:
Structural Features: The combination of the thiazolidinone ring, dimethylamino group, and propanoic acid moiety is unique to this compound, contributing to its distinct chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
This detailed overview provides a comprehensive understanding of (E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-16(2)11-5-3-10(4-6-11)9-12-14(20)17(15(21)22-12)8-7-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOFEHBEXPYGCD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![6,6-difluorospiro[2.5]octane-1-carbaldehyde](/img/structure/B2593347.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)
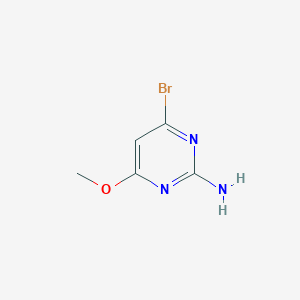
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)
![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)
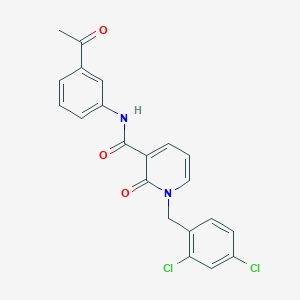
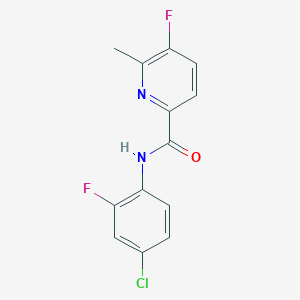
![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)
![1-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2593363.png)
![N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline](/img/structure/B2593364.png)
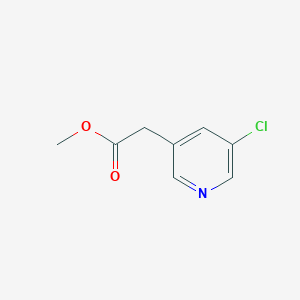

![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2593367.png)
